5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide
Description
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoquinoline, oxazole, and trifluoroethyl groups, which contribute to its distinct chemical behavior and potential utility in research and industry.
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)10-20-15(23)14-7-13(24-21-14)9-22-6-5-11-3-1-2-4-12(11)8-22/h1-4,7H,5-6,8-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKBNISKDWYWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=NO3)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Derivative: The initial step involves the synthesis of the 3,4-dihydro-1H-isoquinoline moiety through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Oxazole Ring Formation: The next step involves the formation of the oxazole ring. This can be achieved through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Trifluoroethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,2-oxazole-3-carboxamide: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.
N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide:
Uniqueness
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both the isoquinoline and trifluoroethyl groups, which contribute to its distinct chemical behavior and potential utility in various scientific fields
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
